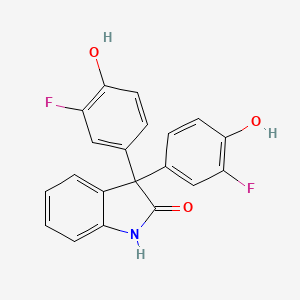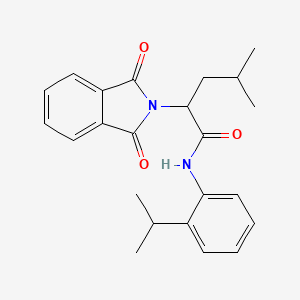
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a potential candidate for use in laboratory experiments.
作用機序
The mechanism of action of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to interact with metal ions, leading to the formation of stable complexes. The antibacterial and antifungal properties of the compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one have been studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. The antibacterial and antifungal properties of the compound have been demonstrated in vitro.
実験室実験の利点と制限
One of the advantages of using 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one in laboratory experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for extended periods. However, the compound is not readily soluble in water, which may limit its use in aqueous environments. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal models.
将来の方向性
For the use of the compound include the development of more efficient synthesis methods, exploration of its potential as a fluorescent probe and ligand for catalytic applications, and investigation of its potential as a therapeutic agent in animal models.
合成法
The synthesis of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has been reported using various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-fluoroacetophenone with isatin in the presence of a base such as potassium carbonate. The reaction leads to the formation of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one as a yellow crystalline solid with a high yield.
科学的研究の応用
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties. The compound has been used in the development of fluorescent probes for the detection of metal ions in biological systems. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
特性
IUPAC Name |
3,3-bis(3-fluoro-4-hydroxyphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO3/c21-14-9-11(5-7-17(14)24)20(12-6-8-18(25)15(22)10-12)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWVSAYUKWTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC(=C(C=C3)O)F)C4=CC(=C(C=C4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)

![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
![11-methyl-4-(2-naphthylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117104.png)

![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)